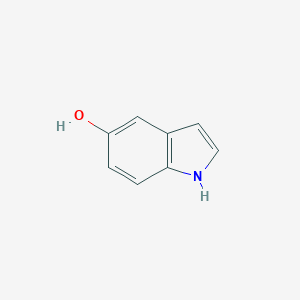

5-Hydroxyindole

Overview

Description

5-Hydroxyindole (C₈H₇NO) is a heterocyclic aromatic compound featuring an indole backbone with a hydroxyl group at the 5-position. It serves as a critical scaffold in natural products (e.g., serotonin, melatonin) and pharmaceuticals, including anti-inflammatory drugs (indomethacin), antiviral agents (arbidol), and EZH2 inhibitors for cancer therapy . Its synthetic versatility, demonstrated through methods like Nenitzescu indole synthesis, enables structural modifications for drug development . Recent studies highlight its role in modulating biological pathways, such as histone methylation (via EZH2 inhibition) and oxidative stress responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxyindole can be achieved through the Nenitzescu synthesis, which involves the cycloaddition reaction of quinones and enamines. Calcium iodide is used as a catalyst in this reaction, offering advantages such as non-toxicity, simplicity in work-up, and functional group tolerance . The reaction proceeds well in polar solvents like dichloromethane, cyclopentyl methyl ether, and γ-valerolactone .

Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches, where microbial cell factories are used to convert indole into its derivatives. This method is advantageous due to its sustainability and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxyindole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its structure.

Substitution: Substitution reactions can introduce various functional groups into the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Reagents such as halogens and alkylating agents are commonly employed.

Major Products Formed: The major products formed from these reactions include various substituted indoles, which have significant biological activities .

Scientific Research Applications

Neurobiology

Role in Neurotransmission:

5-Hydroxyindole is a precursor in the biosynthesis of serotonin, a critical neurotransmitter involved in mood regulation, cognition, and gastrointestinal function. Research has shown that variations in 5-HI levels can influence serotonin production, impacting conditions such as depression and anxiety disorders.

Case Study:

A study investigated the effects of tryptophan loading on 5-HI metabolism in rat brains. The results indicated that increased tryptophan availability led to elevated levels of 5-HI, suggesting its potential role as a biomarker for serotonin synthesis in neuropsychiatric disorders .

Table 1: Effects of Tryptophan Loading on 5-HI Levels

| Condition | Tryptophan Dose (mg/kg) | 5-HI Level (ng/g brain) |

|---|---|---|

| Control | 0 | 45 |

| Low Dose | 50 | 60 |

| High Dose | 100 | 80 |

Gastroenterology

Stimulation of Gut Motility:

this compound has been identified as a gut motility stimulator. It plays a role in gastrointestinal disorders characterized by slow motility, such as constipation and irritable bowel syndrome (IBS). By enhancing gut motility, it can potentially alleviate symptoms associated with these conditions.

Case Study:

A study explored the efficacy of 5-HI in treating gastrointestinal slow motility disorders. Patients receiving 5-HI showed significant improvement in bowel movement frequency compared to the placebo group, indicating its therapeutic potential .

Pharmacological Applications

Drug Delivery Systems:

this compound has been incorporated into drug delivery systems due to its hydrophilic nature. Research has focused on creating sustained-release formulations using hydrogels that incorporate 5-HI for the controlled release of therapeutic agents.

Table 2: Release Profile of Drugs from Hydrogels Containing 5-HI

| Time (hours) | Drug Release (%) |

|---|---|

| 1 | 15 |

| 3 | 30 |

| 6 | 55 |

| 12 | 80 |

Clinical Implications

Neuroendocrine Tumors:

In clinical settings, measuring levels of this compound acetic acid (5-HIAA), a metabolite of serotonin, is crucial for diagnosing neuroendocrine tumors. Elevated levels are indicative of carcinoid syndrome, which requires timely intervention.

Case Study:

A patient with elevated serum levels of 5-HIAA was diagnosed with a neuroendocrine tumor after presenting symptoms such as flushing and diarrhea. This case highlights the importance of monitoring 5-HIAA levels for early detection and treatment planning .

Mechanism of Action

The mechanism of action of 5-hydroxyindole involves its interaction with L-type calcium channels located on colonic smooth muscle cells. This interaction accelerates gut contractility and increases serotonin production in enterochromaffin cells . These effects are mediated through the activation of specific molecular pathways, highlighting its role in gut physiology.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Isomers: Positional Hydroxyl Effects

The position of the hydroxyl group on the indole ring significantly impacts biological activity and physicochemical properties.

Key Findings :

- This compound exhibits superior potency in stimulating protein binding (SPR assays) compared to 4-, 6-, and 7-hydroxyindoles .

- The 5-methoxyindole derivative (e.g., melatonin) shows distinct activity, suppressing COX-2 expression at millimolar concentrations, unlike this compound metabolites .

Anti-Tumor Activity

- This compound Derivatives : Compound L–04, a this compound-based EZH2 inhibitor, demonstrates anti-proliferative effects in K562 cells (IC₅₀ = 52.6 µM) and reduces H3K27Me3 levels, a marker of epigenetic dysregulation in cancer .

- This compound-3-Carboxylic Acid : Ester derivatives show improved solubility (log P < 5) and compliance with Lipinski’s rule, enhancing drug-likeness .

Contrasts :

- While this compound derivatives target epigenetic regulators like EZH2, 5-methoxyindoles (melatonin) modulate inflammatory pathways via COX-2 suppression .

Physicochemical Properties

Hydrophobicity (log P) and solubility are critical for drug delivery:

Protein Binding and Molecular Interactions

- This compound : Binds to SipD (Salmonella invasion protein) with a dissociation constant (Kd) of 32 ± 8 mM. Key binding residues include E133, M174, and L178, localized near the coiled-coil domain .

Mechanistic Insight: The 5-hydroxyl group is essential for hydrogen bonding, as replacing it with cyano abolishes binding .

Metabolic Pathways and Excretion

- This compound Acetic Acid (5-HIAA) : Major metabolite of serotonin; elevated excretion in children correlates with serotonin metabolism during development .

- Thiazolidine-4-Carboxylic Acid : Forms via enzymatic degradation of this compound derivatives in rat brain, indicating species-specific metabolism .

Biological Activity

5-Hydroxyindole (5-HI) is a significant metabolite derived from the microbial metabolism of 5-hydroxytryptophan (5-HTP), a dietary supplement and antidepressant. This compound has garnered attention for its biological activities, particularly in the context of gut motility and potential therapeutic applications. This article reviews the biological activity of 5-HI, focusing on its mechanisms of action, physiological effects, and implications for health.

This compound primarily exerts its effects through the modulation of L-type calcium channels (LTCCs) in colonic smooth muscle cells. Studies have shown that 5-HI significantly accelerates gut contractility by activating these channels, which are crucial for muscle contractions in the gastrointestinal tract. This action is vital for maintaining proper gut motility and can influence conditions such as constipation and other gastrointestinal motility disorders .

Key Findings:

- Activation of LTCCs: 5-HI stimulates colonic smooth muscle contractions via LTCC activation, enhancing gut transit time .

- Serotonin Production: In vitro studies indicate that 5-HI increases serotonin production in enterochromaffin cells, suggesting a potential role in regulating mood and gastrointestinal function .

Physiological Effects

The physiological effects of 5-HI extend beyond gut motility. Its influence on serotonin levels indicates a broader role in neuroendocrine signaling, which may have implications for mood regulation and gastrointestinal health.

Table 1: Physiological Effects of this compound

| Effect | Mechanism | Implications |

|---|---|---|

| Gut Motility Acceleration | Activation of L-type calcium channels | Potential treatment for constipation |

| Increased Serotonin Levels | Stimulation of enterochromaffin cells | Possible mood enhancement |

| Modulation of Gut Microbiota | Minimal impact on cecal microbiota | Suggests selective effects on gut health |

Clinical Relevance

Recent studies highlight the clinical relevance of 5-HI in various conditions, particularly those related to neuroendocrine tumors (NETs) and carcinoid syndrome (CS). The urinary metabolite 5-hydroxyindolacetic acid (5-HIAA), derived from serotonin, serves as a biomarker for diagnosing and monitoring NET-related CS. Elevated levels of 24-hour urinary 5-HIAA correlate with poor prognosis and increased risk of carcinoid heart disease, underscoring the importance of serotonin metabolism in disease progression .

Case Study: Neuroendocrine Tumors

A study examined patients with NETs, revealing that high levels of urinary 5-HIAA provided reliable diagnostic information and prognostic insights. The sensitivity and specificity rates for this biomarker were reported at approximately 100% and 85-90%, respectively, making it a critical tool in clinical practice .

Q & A

Q. Basic: What safety protocols should be followed when handling 5-Hydroxyindole in laboratory settings?

Answer:

- Inhalation: Place the patient in a stable side position and administer oxygen if unconscious .

- Skin/Eye Contact: Wash immediately with water and soap; rinse eyes thoroughly .

- Physicochemical Risks: Note that this compound has 2 hydrogen bond donors and a polar surface area of 36 Ų, which may influence reactivity and solubility in experimental setups .

- Storage: Store in a cool, dry environment, avoiding incompatible substances (e.g., strong oxidizers) .

Q. Basic: Which chromatographic methods are validated for quantifying this compound in biological matrices?

Answer:

- HPLC with Dual Detection: Use a ZORBAX Eclipse AAA column (4.6 × 150 mm, 5 µm) with UV detection at 225 nm and fluorescence detection at 280/340 nm for optimal sensitivity .

- Internal Standards: Include structurally similar analogs (e.g., 5-HIAA, kynurenic acid) to correct for matrix effects .

Q. Basic: What statistical frameworks are recommended for analyzing this compound experimental data?

Answer:

- Normality Testing: Apply Shapiro-Wilk tests before selecting parametric (ANOVA) or non-parametric (Wilcoxon) methods .

- Paired Designs: Use paired t-tests for time-matched comparisons in longitudinal studies (e.g., neurotransmitter flux) .

- Software: SPSS or GraphPad Prism for ANOVA/Tukey-Kramer post-hoc analyses .

Q. Advanced: How can QSAR models guide the design of this compound derivatives for 5-lipoxygenase inhibition?

Answer:

- CoMFA/CoMSIA: Develop 3D-QSAR models using steric, electrostatic, and hydrophobic fields. A training set of 37 compounds with q² > 0.5 and r² > 0.95 ensures predictive accuracy .

- Critical Regions: Optimize substituents at the indole C2/C3 positions to enhance steric bulk and hydrogen-bond donor capacity .

Q. Advanced: How do solvation effects influence the spectroscopic properties of this compound?

Answer:

- Gas-Phase vs. Solvent: CASPT2 calculations reveal that hydrogen bonding in explicit solvent models red-shifts the 1L(a) emission peak compared to gas-phase/implicit models .

- Experimental Validation: Compare fluorescence spectra in polar (water) vs. non-polar (cyclohexane) solvents to validate computational predictions .

Q. Advanced: What in vitro models are used to study this compound’s modulation of gut motility?

Answer:

- Organ Bath Assays: Measure colonic contractility in response to 100 µM this compound. Use nifedipine (1 µM) to confirm calcium channel-dependent mechanisms .

- Receptor Profiling: Co-administer selective antagonists (e.g., AQ-RA 741 for muscarinic receptors) to isolate pathways .

Q. Advanced: What mechanisms underlie this compound’s pro-convulsant effects in neuronal models?

Answer:

- Ion Current Modulation: Patch-clamp studies show this compound accelerates 5-HT3 receptor desensitization in N1E-115 cells, altering excitatory neurotransmission .

- Transmitter Release: In hippocampal slices, this compound increases glutamate release via presynaptic Ca²⁺ influx, detectable via microelectrode arrays .

Q. Basic: What physicochemical parameters are critical for formulating this compound in aqueous solutions?

Answer:

- LogP and Solubility: XlogP ≈ 1.2 (predicted) suggests moderate hydrophobicity. Use co-solvents (e.g., DMSO ≤ 1%) for in vitro assays .

- Stability: Avoid alkaline conditions (pH > 8) to prevent autoxidation of the hydroxyl-indole moiety .

Q. Advanced: How can synthetic routes for this compound derivatives be validated for scale-up?

Answer:

- Process Optimization: Use design-of-experiment (DoE) approaches to refine alkylation/amination steps. Monitor purity via LC-MS with thresholds > 95% .

- GMP Compliance: Validate protocols under ISO 9001 frameworks, including impurity profiling and batch consistency checks .

Q. Basic: How to design experiments investigating this compound’s role in serotonin metabolism?

Answer:

- Model Systems: Use raphe nucleus-stimulated rats paired with lithium chloride (Li+) to probe 5-HIAA accumulation via HPLC .

- Controls: Include chlorimipramine (serotonin reuptake inhibitor) to isolate metabolic vs. transport effects .

Q. Notes

Properties

IUPAC Name |

1H-indol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c10-7-1-2-8-6(5-7)3-4-9-8/h1-5,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMIQERWZRIFWNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173187 | |

| Record name | 5-Hydroxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1953-54-4 | |

| Record name | 5-Hydroxyindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1953-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxyindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001953544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxyindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Hydroxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxyindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXYINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/320UN7XZYN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.